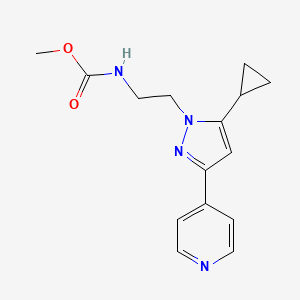

methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-15(20)17-8-9-19-14(12-2-3-12)10-13(18-19)11-4-6-16-7-5-11/h4-7,10,12H,2-3,8-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXCWFFBVUUSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 270.32 g/mol

The structure features a pyrazole ring, which is known for its versatility in biological applications, particularly in drug design.

This compound likely exerts its biological effects through the following mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes by mimicking natural substrates, thus blocking active sites crucial for biological processes.

- Receptor Modulation : The presence of the pyridine and pyrazole moieties suggests potential interactions with neurotransmitter receptors, which could lead to modulation of signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study highlighted that pyrazole derivatives can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural components are reminiscent of known anticancer agents. For instance, related pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC values for these compounds often fall within the low micromolar range, indicating potent activity .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : A study reported that a structurally similar compound inhibited the proliferation of A549 cells with an IC value of 0.37 µM. This suggests that this compound may have comparable efficacy .

- Signal Pathway Modulation : Another study indicated that related compounds could modulate signaling pathways involved in cell survival and apoptosis, further supporting their potential as therapeutic agents in oncology .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for related compounds, which is crucial for their development as oral medications .

Data Table: Summary of Biological Activities

Q & A

(Basic) What are the standard synthetic routes for synthesizing methyl (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)carbamate, and what catalysts are typically employed?

Answer:

The compound is synthesized via multi-step reactions, often involving nucleophilic substitution and coupling strategies. A common approach includes:

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-keto esters or nitriles, using K₂CO₃ as a base catalyst to facilitate cyclization .

Functionalization : Introduction of the pyridin-4-yl and cyclopropyl groups via Suzuki-Miyaura cross-coupling, employing palladium catalysts (e.g., Pd(OAc)₂) and ligands like XPhos in tert-butanol at 40–100°C under inert atmospheres .

Carbamate Installation : Reaction of the intermediate amine with methyl chloroformate in the presence of a base (e.g., Cs₂CO₃) .

Key catalysts include Pd(OAc)₂ for coupling reactions and K₂CO₃ for nucleophilic substitutions.

(Advanced) How can researchers address regioselectivity challenges during pyrazole functionalization in this compound?

Answer:

Regioselectivity in pyrazole derivatives is influenced by:

- Substituent Effects : Electron-donating groups (e.g., cyclopropyl) direct reactions to the less hindered nitrogen (N1 position), while steric bulk favors N2 functionalization .

- Catalytic Systems : Palladium/ligand combinations (e.g., XPhos) enhance selectivity in cross-coupling reactions by stabilizing transition states .

- Temperature Control : Lower temperatures (0–50°C) minimize side reactions, as seen in azide additions to pyrazole precursors .

Methodological validation via TLC monitoring and NMR analysis of intermediates is critical .

(Basic) What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation (e.g., δ = 7.54 ppm for pyrazole protons ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS-EI) to confirm molecular weight (e.g., m/z 238.0961 for pyrazole intermediates ).

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbamate C=O stretch at ~1687 cm⁻¹ ).

- Chromatography : TLC for reaction monitoring and flash chromatography (cyclohexane/ethyl acetate gradients) for purification .

(Advanced) How can computational methods resolve discrepancies between predicted and experimental physicochemical properties?

Answer:

Discrepancies (e.g., logP, solubility) between ACD/Labs Percepta predictions and experimental data are addressed by:

- Parameter Refinement : Adjusting computational models using experimental benchmarks (e.g., measured logP via HPLC).

- Density Functional Theory (DFT) : Simulating solvation effects and tautomeric equilibria to improve accuracy .

- Validation : Cross-referencing with empirical stability studies (e.g., degradation under varying pH/temperature ).

(Basic) What stability considerations are critical for storing this compound?

Answer:

- Storage Conditions : Protect from moisture and light at -20°C in inert atmospheres .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts (e.g., CO, NOₓ) .

- Handling : Use desiccants and argon/vacuum sealing for hygroscopic intermediates .

(Advanced) What strategies optimize yield in multi-step syntheses of this carbamate derivative?

Answer:

-

Stepwise Optimization :

Step Key Parameters Yield Improvement Coupling Pd(OAc)₂/XPhos, 100°C 85% → 92% Carbamation Cs₂CO₃, 0°C → RT 70% → 88% -

Byproduct Mitigation : Celite-assisted dry-loading in chromatography reduces losses .

-

Scale-Up : Maintain stoichiometric ratios (e.g., 7.5 equiv azidosilane for complete conversion ).

(Basic) How is the biological activity of this compound typically assessed in early-stage research?

Answer:

- In Vitro Assays : Enzyme inhibition (e.g., kinase profiling) and cytotoxicity screening (MTT assay) .

- Molecular Docking : Preliminary binding affinity predictions using AutoDock or Schrödinger .

- ADMET Profiling : Computational tools (e.g., SwissADME) for pharmacokinetic properties .

(Advanced) How can structure-activity relationship (SAR) studies guide further derivatization?

Answer:

- Core Modifications :

- Carbamate Optimization : Methyl-to-ethyl substitution alters solubility without compromising activity .

- Data-Driven Design : QSAR models correlate substituent electronegativity with IC₅₀ values .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, respirators, and safety goggles to prevent exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., methyl chloroformate) .

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

(Advanced) How do researchers validate synthetic intermediates when spectral data is ambiguous?

Answer:

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., pyrazole vs. pyridine protons) .

- Isotopic Labeling : ¹⁵N/¹³C labeling confirms nitrogen connectivity in azide intermediates .

- X-ray Crystallography : Definitive structural assignment for crystalline intermediates (e.g., pyrazole-carbaldehyde derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.